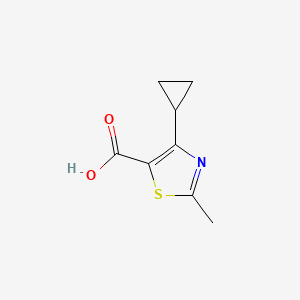4-Cyclopropyl-2-methylthiazole-5-carboxylic acid
CAS No.:
VCID: VC17372348
Molecular Formula: C8H9NO2S
Molecular Weight: 183.23 g/mol
* For research use only. Not for human or veterinary use.

| Description |
4-Cyclopropyl-2-methylthiazole-5-carboxylic acid is a heterocyclic compound featuring a five-membered thiazole ring, which includes both nitrogen and sulfur atoms. It is characterized by a cyclopropyl group at the 4-position and a methyl group at the 2-position of the thiazole ring. This compound has garnered significant interest due to its potential biological activities and applications in medicinal chemistry. Its molecular formula is C8H9NO2S, with a molar mass of 183.23 g/mol, and it is classified as a carboxylic acid derivative of thiazole . SynthesisThe synthesis of 4-cyclopropyl-2-methylthiazole-5-carboxylic acid typically involves cyclization reactions starting from appropriate precursors. One common method includes the reaction of 2-methylthiazole with cyclopropylcarboxylic acid in the presence of dehydrating agents, which facilitates the formation of the thiazole ring. The reaction conditions, such as temperature, solvent choice, and reaction time, are crucial for optimizing yield and purity. For industrial applications, continuous flow reactors and automated systems may be employed to enhance efficiency and consistency in production. Biological Activities4-Cyclopropyl-2-methylthiazole-5-carboxylic acid is part of the thiazole derivatives category, known for their diverse biological activities, including antimicrobial and anticancer properties. The structural features of this compound contribute to its reactivity and interaction with biological systems. Research indicates that it may influence cellular processes such as gene expression related to inflammation and apoptosis. Its binding affinity to specific biomolecules plays a significant role in its biological activity. Chemical ReactionsThis compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogens or alkyl halides for substitution reactions. The specific conditions—such as temperature, solvent, and reaction time—are critical for achieving desired products. Research Findings and ApplicationsThiazole derivatives, including 4-cyclopropyl-2-methylthiazole-5-carboxylic acid, have been studied for their potential therapeutic applications. While specific research on this compound is limited, its structural similarity to other biologically active thiazoles suggests potential uses in medicinal chemistry. The compound's interaction with various biological targets, including enzymes and receptors, allows it to modulate biochemical pathways effectively. |
|---|---|
| Product Name | 4-Cyclopropyl-2-methylthiazole-5-carboxylic acid |
| Molecular Formula | C8H9NO2S |
| Molecular Weight | 183.23 g/mol |
| IUPAC Name | 4-cyclopropyl-2-methyl-1,3-thiazole-5-carboxylic acid |
| Standard InChI | InChI=1S/C8H9NO2S/c1-4-9-6(5-2-3-5)7(12-4)8(10)11/h5H,2-3H2,1H3,(H,10,11) |
| Standard InChIKey | LOAYPHPIJXHGBO-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC(=C(S1)C(=O)O)C2CC2 |
| PubChem Compound | 20088076 |
| Last Modified | Aug 10 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume